molecular formula C11H13BrN2O B1409020 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one CAS No. 1892565-47-7

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one

Cat. No.: B1409020
CAS No.: 1892565-47-7
M. Wt: 269.14 g/mol
InChI Key: BMAWNTUQIBGTBA-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one is an organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a methylimidazolidinone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methylbenzaldehyde and 3-methylimidazolidin-2-one.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Procedure: The 3-bromo-4-methylbenzaldehyde is reacted with 3-methylimidazolidin-2-one under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to remove the bromine atom.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the imidazolidinone moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one can be compared with similar compounds such as:

    1-(3-Bromo-4-methylphenyl)piperidine: This compound has a similar bromine and methyl-substituted phenyl ring but differs in the heterocyclic moiety.

    3-Bromo-4-methylbenzyl alcohol: This compound shares the bromine and methyl-substituted phenyl ring but has a different functional group.

The uniqueness of this compound lies in its imidazolidinone structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)-3-methylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-8-3-4-9(7-10(8)12)14-6-5-13(2)11(14)15/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAWNTUQIBGTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(C2=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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